molecular formula C19H14FN3S3 B14969646 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No.: B14969646
M. Wt: 399.5 g/mol
InChI Key: SNBLMALIBYZBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.

    Introduction of the Thiazole Group: The thiazole moiety can be introduced via a condensation reaction with a thiophene derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the various fragments through sulfanyl bridges under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole or pyridazine rings, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the thiazole or pyridazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science, particularly in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed study, including computational modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE
  • **3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE

Uniqueness

The presence of the fluorophenyl group in 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C19H14FN3S3

Molecular Weight

399.5 g/mol

IUPAC Name

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C19H14FN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3

InChI Key

SNBLMALIBYZBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.